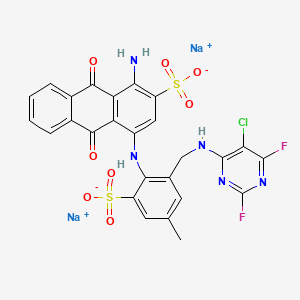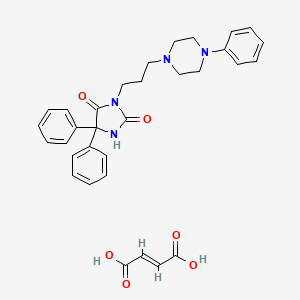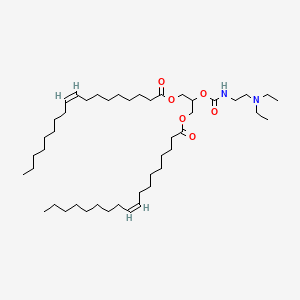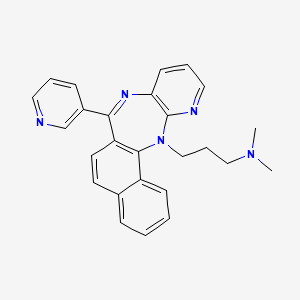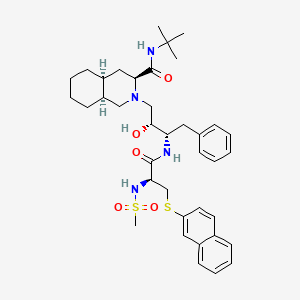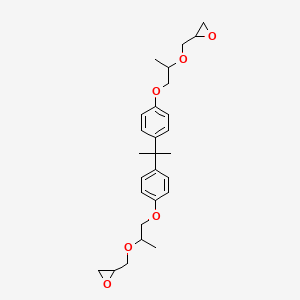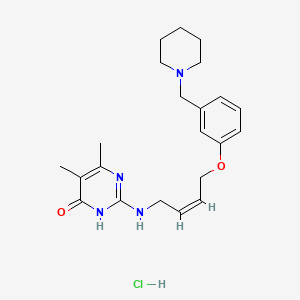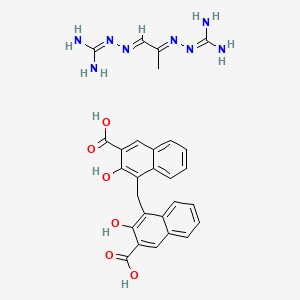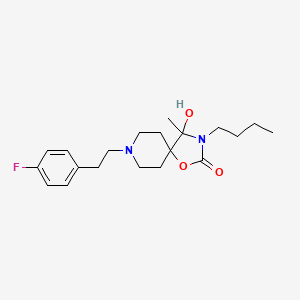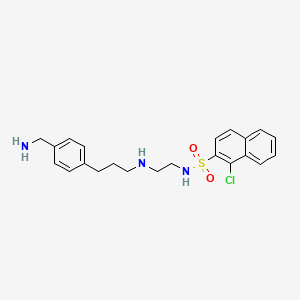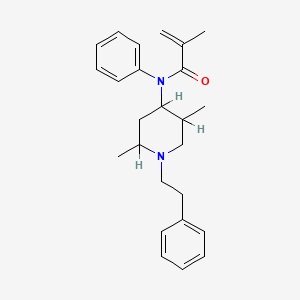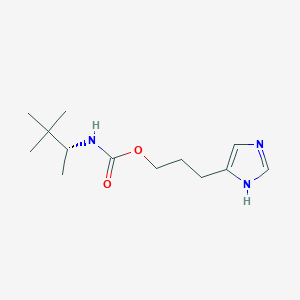
A2RZ9Upc7D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of FUB-594 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: The core structure of FUB-594 is synthesized using a series of chemical reactions, including condensation and cyclization reactions.
Functional Group Modification: Various functional groups are introduced to the core structure through substitution reactions. These modifications are crucial for the compound’s activity and stability.
Purification: The final product is purified using techniques such as chromatography to ensure its purity and quality.
Industrial Production Methods
Industrial production of FUB-594 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Advanced techniques such as continuous flow reactors may be used to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
FUB-594 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually performed under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield dehydrogenated products.
Aplicaciones Científicas De Investigación
FUB-594 has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of synthetic cannabinoids.
Biology: It is used in biological research to investigate the effects of synthetic cannabinoids on cellular processes and receptor interactions.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
FUB-594 exerts its effects by binding to cannabinoid receptors in the body, specifically the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2). These receptors are part of the endocannabinoid system, which regulates various physiological processes. Upon binding to these receptors, FUB-594 activates signaling pathways that lead to its effects on the body.
Comparación Con Compuestos Similares
Similar Compounds
ADB-FUBINACA: Another synthetic cannabinoid receptor agonist with similar properties.
AMB-FUBINACA: A synthetic cannabinoid receptor agonist known for its high potency.
Uniqueness
FUB-594 is unique due to its specific chemical structure, which allows it to interact with cannabinoid receptors in a distinct manner. This unique interaction profile makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
457074-02-1 |
|---|---|
Fórmula molecular |
C13H23N3O2 |
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)propyl N-[(2R)-3,3-dimethylbutan-2-yl]carbamate |
InChI |
InChI=1S/C13H23N3O2/c1-10(13(2,3)4)16-12(17)18-7-5-6-11-8-14-9-15-11/h8-10H,5-7H2,1-4H3,(H,14,15)(H,16,17)/t10-/m1/s1 |
Clave InChI |
RVNLVECYTMCMTN-SNVBAGLBSA-N |
SMILES isomérico |
C[C@H](C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
SMILES canónico |
CC(C(C)(C)C)NC(=O)OCCCC1=CN=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



